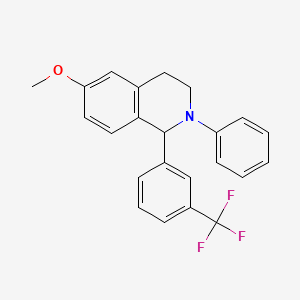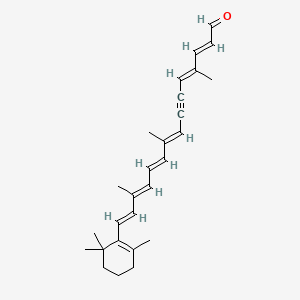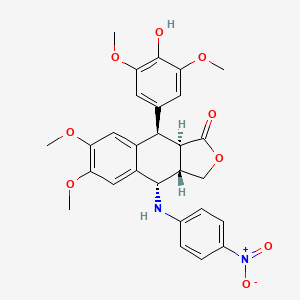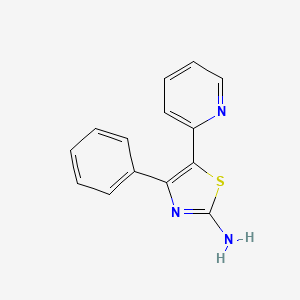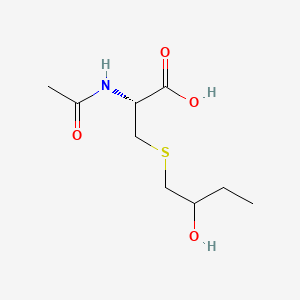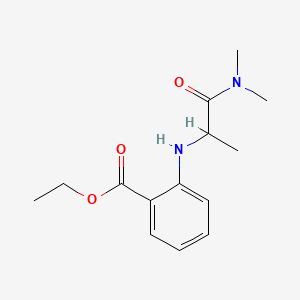
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester is a synthetic organic compound derived from anthranilic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester typically involves the esterification of anthranilic acid followed by the introduction of the dimethylcarbamoyl group. One common method involves the reaction of anthranilic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. Subsequently, the ethyl ester is reacted with dimethylcarbamoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its interaction with cellular receptors may trigger signaling pathways that result in various biological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl anthranilate: An ester of anthranilic acid used in perfumes and as a flavoring agent.
Ethyl anthranilate: Another ester of anthranilic acid with similar applications in the fragrance and flavor industry.
N,N-Dimethylanthranilic acid: A derivative of anthranilic acid with potential biological activities.
Uniqueness
N-(1-(Dimethylcarbamoyl)ethyl)anthranilic acid ethyl ester is unique due to its specific structural features, including the presence of both the dimethylcarbamoyl group and the ethyl ester group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
92374-59-9 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 2-[[1-(dimethylamino)-1-oxopropan-2-yl]amino]benzoate |
InChI |
InChI=1S/C14H20N2O3/c1-5-19-14(18)11-8-6-7-9-12(11)15-10(2)13(17)16(3)4/h6-10,15H,5H2,1-4H3 |
InChI Key |
VXKUPQLRDOQMQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


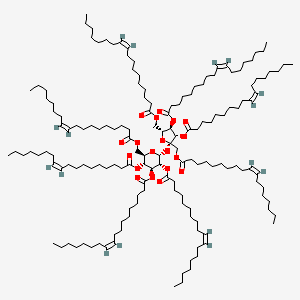
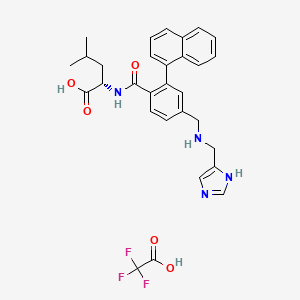
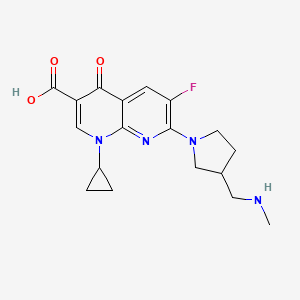
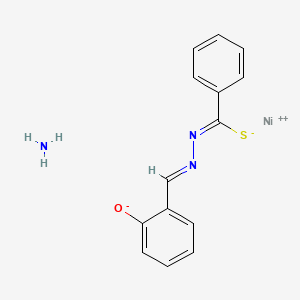
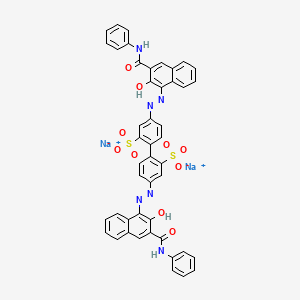
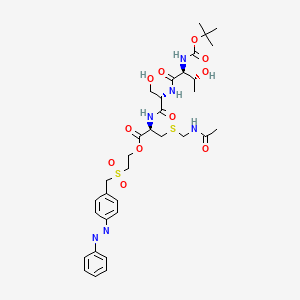

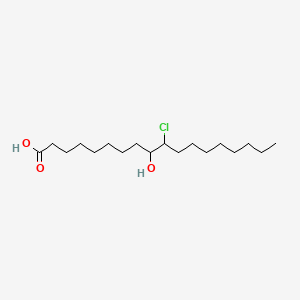
![(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12723952.png)
